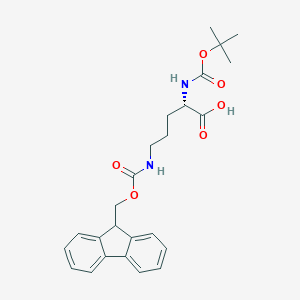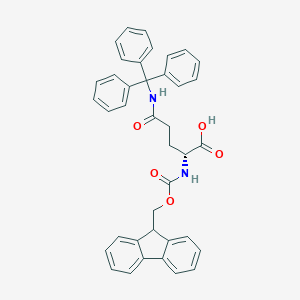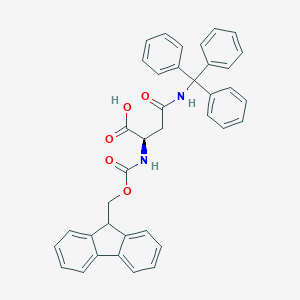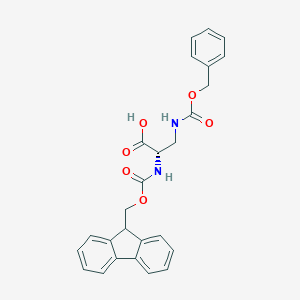
Boc-Orn(Fmoc)-OH
概要
説明
Boc-Orn(Fmoc)-OHは、Nα-(tert-ブトキシカルボニル)-Nδ-(9-フルオレニルメチルオキシカルボニル)-L-オルニチンとしても知られており、アミノ酸オルニチンの誘導体です。この化合物は、特に固相ペプチド合成(SPPS)において、ペプチド合成に広く用いられています。tert-ブトキシカルボニル(Boc)と9-フルオレニルメチルオキシカルボニル(Fmoc)の両方の保護基の存在により、選択的な脱保護およびカップリング反応が可能となり、複雑なペプチドの合成において貴重なツールとなっています。
作用機序
Boc-Orn(Fmoc)-OHの作用機序は、主にペプチド合成における保護されたアミノ酸としての役割に関係しています。保護基(BocとFmoc)は、合成プロセス中の不要な副反応を防ぎます。これらの基を選択的に除去することで、高い精度でペプチドを段階的に組み立てられます。 関与する分子標的と経路は、合成される特定のペプチドとその後の生物学的活性に関連しています .
類似の化合物との比較
類似の化合物
Nα-(tert-ブトキシカルボニル)-L-オルニチン(Boc-Orn-OH): δ-アミノ基にFmoc保護基がありません。
Nδ-(9-フルオレニルメチルオキシカルボニル)-L-オルニチン(Fmoc-Orn-OH): α-アミノ基にBoc保護基がありません。
独自性
This compoundは、BocとFmocの両方の保護基が存在することによって、ペプチド合成における柔軟性と制御性を高めています。 この二重保護戦略により、特定のアミノ基を選択的に脱保護およびカップリングすることができ、複雑で高純度のペプチドの合成を容易にします .
準備方法
合成経路および反応条件
Boc-Orn(Fmoc)-OHの合成は、通常、オルニチンのアミノ基とカルボキシル基を保護することを含みます。このプロセスは、Boc基を用いたα-アミノ基の保護から始まります。続いて、Fmoc基を用いてδ-アミノ基を保護します。 反応条件には、多くの場合、ジメチルホルムアミド(DMF)などの溶媒と、ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などの試薬を用いてカップリング反応を促進することが含まれます .
工業生産方法
工業的には、this compoundの生産は、同様の合成経路に従いますが、より大規模に行われます。自動ペプチド合成装置と高スループット技術の使用により、この化合物を効率的に生産することができます。 このプロセスには、最終生成物の高純度を保証するために、結晶化やクロマトグラフィーを含む厳格な精製工程が含まれます .
化学反応の分析
反応の種類
Boc-Orn(Fmoc)-OHは、以下を含むいくつかの種類の化学反応を起こします。
脱保護反応: Boc基はトリフルオロ酢酸(TFA)を用いて除去することができ、一方、Fmoc基はピペリジンなどの塩基を用いて除去することができます。
カップリング反応: この化合物は、他のアミノ酸またはペプチド断片との反応により、ペプチド結合形成に関与することができます。
一般的な試薬と条件
脱保護: Boc除去にはTFA、Fmoc除去にはピペリジンが一般的に用いられます。
カップリング: DICとHOBtは、ペプチド結合形成のためにカルボキシル基を活性化するために一般的に用いられます。
生成される主な生成物
これらの反応から生成される主な生成物は、this compoundが構成要素として機能する特定の配列を持つペプチドです。 脱保護工程により、遊離のアミノ基が生成され、さらに反応してペプチド結合を形成することができます .
科学研究への応用
This compoundは、特に以下の分野で科学研究に広く用いられています。
化学: 複雑なペプチドやタンパク質の合成に用いられます。
生物学: タンパク質-タンパク質相互作用や酵素-基質の関係の研究に役立ちます。
医学: ペプチドベースの薬剤や治療薬の開発に用いられています。
科学的研究の応用
Boc-Orn(Fmoc)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: It aids in the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
類似化合物との比較
Similar Compounds
Nα-(tert-Butoxycarbonyl)-L-ornithine (Boc-Orn-OH): Lacks the Fmoc protection on the δ-amino group.
Nδ-(9-fluorenylmethyloxycarbonyl)-L-ornithine (Fmoc-Orn-OH): Lacks the Boc protection on the α-amino group.
Uniqueness
Boc-Orn(Fmoc)-OH is unique due to the presence of both Boc and Fmoc protecting groups, allowing for greater flexibility and control in peptide synthesis. This dual protection strategy enables the selective deprotection and coupling of specific amino groups, facilitating the synthesis of complex and high-purity peptides .
特性
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-21(22(28)29)13-8-14-26-23(30)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBWACZYMHWWEK-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583405 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150828-96-9 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the specific advantage of using Boc-Orn(Fmoc)-OH in the synthesis of peptides containing the unnatural amino acid Orn(i-PrCO-Hao)?
A1: this compound offers a strategic advantage in incorporating the Orn(i-PrCO-Hao) residue at the N-terminus of a peptide. This method bypasses the need to synthesize Fmoc-Orn(i-PrCO-Hao)-OH, which can be a more complex procedure. Instead, this compound is incorporated as the penultimate amino acid during solid-phase peptide synthesis. After deprotection of the Fmoc group, the final amino acid, i-PrCO-Hao-OH, can be coupled to the N-terminus using standard coupling reagents like DIC and HOAt. [] This streamlined approach simplifies the synthesis of peptides with N-terminal Orn(i-PrCO-Hao) modifications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















